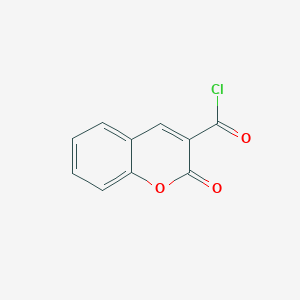

Coumarin-3-carboxylic acid chloride

Overview

Description

Coumarin-3-carboxylic acid is a pharmaceutical intermediate . It is also known as 2-Oxo-2H-1-benzopyran-3-carboxylic acid . Its empirical formula is C10H6O4 .

Synthesis Analysis

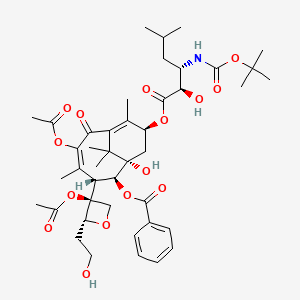

A simple and effective method for the synthesis of coumarin-3-carboxylic acids has been described through a Knoevenagel-intramolecular cyclization tandem reaction of 2-hydroxyarylaldehydes with Meldrum’s acid at room temperature .

Molecular Structure Analysis

The molecular weight of Coumarin-3-carboxylic acid is 190.1522 . The IUPAC Standard InChI is InChI=1S/C10H6O4/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H, (H,11,12) .

Chemical Reactions Analysis

Coumarin-fused-coumarins have attracted significant attention in the scientific world owing to their boundless applications in interdisciplinary areas. Various synthetic pathways have been developed to construct novel coumarin-fused-coumarin analogues by the fusion of modern methodologies with a classical Pechmann reaction or Knoevenagel condensation .

Physical And Chemical Properties Analysis

Coumarin-3-carboxylic acid is a light brown crystalline powder . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

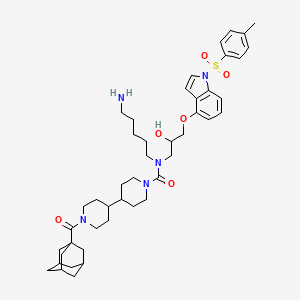

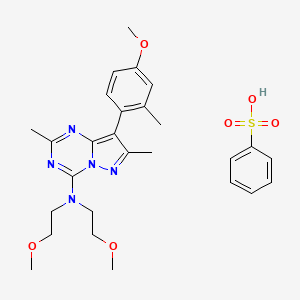

Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds

Coumarin-3-carboxylic acid chloride serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique chemical structure facilitates binding to biological targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This has led to its use in creating compounds with antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial activities .

Organic Synthesis: Functionalization and Derivatization

The compound is employed in organic synthesis to introduce functional groups or construct supplementary cyclic architectures. The reactivity at the C-3 and C-4 positions of the coumarin system allows for selective modifications, which are crucial for developing new medicinal chemistry scaffolds .

Fluorescence Studies: Natural Fluorophore Applications

Coumarin derivatives, including Coumarin-3-carboxylic acid chloride, are known for their fluorescent properties. They are used as fluorophores for labeling biomolecules, detecting metal ions, and determining microenvironment polarity and pH levels. This makes them invaluable tools in biochemical and environmental studies .

Antioxidant Research: Coumarinyl Chalcones Synthesis

The compound is used to synthesize coumarin–chalcone hybrid molecules, which exhibit significant antioxidant potential. These hybrids are studied for their ability to inhibit oxidative stress, a mechanism crucial in treating several disease conditions .

Chemical Sensing: Development of Chemosensors

Coumarin-3-carboxylic acid chloride is utilized in the creation of fluorescent “turn-off” chemosensors. These sensors are designed to detect specific ions or molecules, making them useful in various analytical applications, including environmental monitoring and disease prevention .

Pharmaceutical Intermediates: Drug Development

As a pharmaceutical intermediate, Coumarin-3-carboxylic acid chloride is involved in the synthesis of several FDA-approved drugs. These include anticoagulants like warfarin and acenocoumarol, trioxsalen for vitiligo treatment, and esculin used against hemorrhoids .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-oxochromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-9(12)7-5-6-3-1-2-4-8(6)14-10(7)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEOLEMGKYWBTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468755 | |

| Record name | Coumarin-3-carboxylic acid chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coumarin-3-carboxylic acid chloride | |

CAS RN |

3757-06-0 | |

| Record name | Coumarin-3-carboxylic acid chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

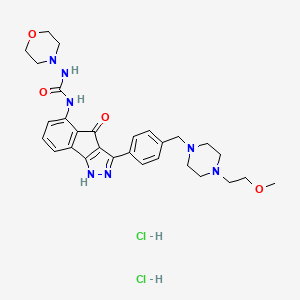

Q1: What are the common synthetic applications of Coumarin-3-carboxylic acid chloride?

A1: Coumarin-3-carboxylic acid chloride serves as a key precursor in synthesizing various coumarin-3-carboxamide derivatives. This compound readily reacts with different amines, even under mild conditions, to yield the corresponding amides. This reaction has been successfully conducted using various methodologies, including traditional solution-based approaches [, ], as well as more environmentally friendly solvent-free methods involving room-temperature grinding [, ].

Q2: Are there any advantages to using solvent-free methods for synthesizing these derivatives?

A2: Yes, employing solvent-free techniques like room-temperature grinding offers several benefits over conventional solution-based methods [, ]. These advantages include:

Q3: What are the potential applications of the synthesized coumarin-3-carboxamide derivatives?

A3: Research suggests that coumarin-3-carboxamide derivatives exhibit promising biological activities, making them attractive targets for pharmaceutical development. For instance, several derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal strains [, ]. Furthermore, some derivatives have shown potential as antioxidant agents [], suggesting their possible use in combating oxidative stress-related conditions.

Q4: Have any studies investigated the structure-activity relationship (SAR) of these derivatives?

A4: While detailed SAR studies are ongoing, preliminary findings indicate that the substituents on the aryl amine moiety significantly influence the biological activity of coumarin-3-carboxamide derivatives [, ]. Further research is crucial to elucidate the specific structural features responsible for their observed activities, paving the way for the rational design of more potent and selective compounds.

Q5: Has coumarin-3-carboxylic acid chloride been used in synthesizing polymers?

A5: Yes, researchers have successfully synthesized coumarin-containing polyamides using coumarin-3-carboxylic acid chloride as a monomer []. These polymers exhibited interesting properties such as good solubility in common organic solvents, film-forming ability, and fluorescence. The incorporation of coumarin moieties into the polymer backbone introduces the possibility of further functionalization and potential applications in areas like fluorescent probes and sensors.

Q6: Are there any known limitations or challenges associated with coumarin-3-carboxylic acid chloride?

A6: One known limitation of coumarin-containing polyamides is their tendency to undergo chemical transformation in the presence of excess diamines, leading to the formation of polyazomethynes []. While this transformation could be exploited for specific applications, it might pose a challenge in situations where maintaining the integrity of the coumarin-amide structure is crucial. Further research is needed to understand and potentially control this transformation process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4S)-4-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1246854.png)